![molecular formula C11H21NO3 B3419687 (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine CAS No. 152491-46-8](/img/structure/B3419687.png)
(2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine
Overview
Description
“(2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine” is a chemical compound with the IUPAC name tert-butyl (2R,4S)-4-hydroxy-2-methyl-1-piperidinecarboxylate . It has a molecular weight of 215.29 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H21NO3/c1-8-7-9(13)5-6-12(8)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m1/s1 . This code provides a detailed description of the molecule’s structure, including its stereochemistry.Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular formula of C11H21NO3 .Scientific Research Applications
Chemistry and Pharmacology of Opiates
A review on "Ohmefentanyl and Its Stereoisomers: Chemistry and Pharmacology" by Brine et al. (1997) discusses the chemistry and biological activity of ohmefentanyl stereoisomers, a class of opiates. This study might offer insights into how structural variations, similar to those in "(2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine," affect pharmacological properties. The research focuses on the synthesis, stereochemistry, and pharmacological evaluation of these compounds, contributing to our understanding of receptor-ligand interactions and the development of novel analgesics (Brine et al., 1997).
Photocatalysis Applications
In the field of photocatalysis, the study "Fabrication, Modification, and Application of (BiO)2CO3-Based Photocatalysts: A Review" by Ni et al. (2016) explores the development of bismuth oxychloride (BOC)-based photocatalysts. Although not directly related to "this compound," this research highlights the importance of chemical modification in enhancing the photocatalytic performance of materials. Such modifications can improve light absorption and catalytic efficiency, which are critical for environmental and energy applications (Ni et al., 2016).
Antidepressant Action Mechanisms
The review "Hydroxynorketamine: Implications for the NMDA Receptor Hypothesis of Ketamine’s Antidepressant Action" by Aleksandrova et al. (2017) discusses the role of ketamine metabolites in antidepressant effects. While the focus is on a different chemical class, the study underscores the significance of metabolites and structural analogs in modulating receptor activity and therapeutic outcomes. This perspective is valuable for research on "this compound" and its potential bioactive metabolites or analogs (Aleksandrova et al., 2017).
Safety and Hazards
This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 , indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
tert-butyl (2R,4S)-4-hydroxy-2-methylpiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-8-7-9(13)5-6-12(8)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXJVQLRZJXWNM-BDAKNGLRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1C(=O)OC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H](CCN1C(=O)OC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201149596 | |
Record name | rel-1,1-Dimethylethyl (2R,4S)-4-hydroxy-2-methyl-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201149596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
152491-46-8 | |
Record name | rel-1,1-Dimethylethyl (2R,4S)-4-hydroxy-2-methyl-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=152491-46-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-1,1-Dimethylethyl (2R,4S)-4-hydroxy-2-methyl-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201149596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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